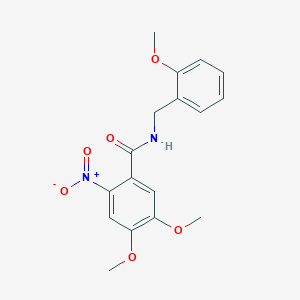
4,5-dimethoxy-N-(2-methoxybenzyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxy-N-(2-methoxybenzyl)-2-nitrobenzamide is an organic compound characterized by its complex structure, which includes methoxy groups, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-(2-methoxybenzyl)-2-nitrobenzamide typically involves multiple steps:
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Benzylation: The amine is then reacted with 2-methoxybenzyl chloride in the presence of a base, such as sodium hydroxide, to form the benzylamine derivative.
Amidation: Finally, the benzylamine derivative is converted to the benzamide by reacting with an appropriate acylating agent, such as acetic anhydride or benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-N-(2-methoxybenzyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,5-Dimethoxy-N-(2-methoxybenzyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N-(2-methoxybenzyl)-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzamide: Lacks the 2-methoxybenzyl group, which may affect its biological activity and chemical reactivity.
4,5-Dimethoxy-N-(2-chlorobenzyl)-2-nitrobenzamide: Contains a chlorine atom instead of a methoxy group, potentially altering its properties.
4,5-Dimethoxy-N-(2-methylbenzyl)-2-nitrobenzamide: Contains a methyl group instead of a methoxy group, which may influence its interactions and stability.
Uniqueness
4,5-Dimethoxy-N-(2-methoxybenzyl)-2-nitrobenzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N2O6 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
4,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-2-nitrobenzamide |
InChI |
InChI=1S/C17H18N2O6/c1-23-14-7-5-4-6-11(14)10-18-17(20)12-8-15(24-2)16(25-3)9-13(12)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) |
InChI Key |
ZAEMBBSNWIEQEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11023391.png)
![N-(6-methoxypyridin-3-yl)-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide](/img/structure/B11023404.png)

![ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11023416.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11023419.png)
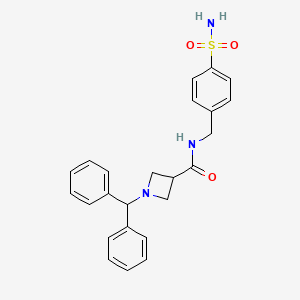
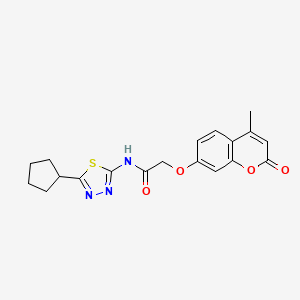
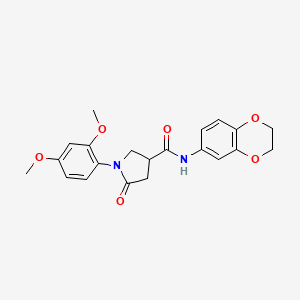
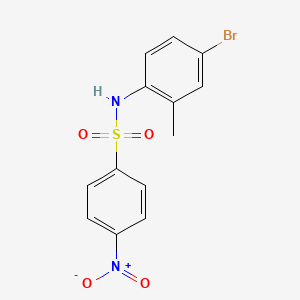
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[(phenylacetyl)amino]benzamide](/img/structure/B11023453.png)
![N-{(2S)-1-[(2-hydroxyethyl)amino]-1-oxopropan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11023458.png)

![2-(6-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11023462.png)
![(2R)-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11023466.png)
